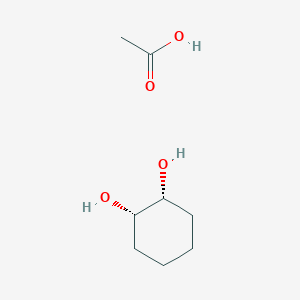
Acetic acid--(1R,2S)-cyclohexane-1,2-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-cyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to the second carbon of the cyclohexane ring, and a hydroxyl group (-OH) attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetoxy-cyclohexan-2-ol can be synthesized through the esterification of cyclohexan-2-ol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-cyclohexan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetoxy-cyclohexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The acetoxy group can be reduced to yield cyclohexan-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexan-2-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Acetoxy-cyclohexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-acetoxy-cyclohexan-2-ol involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexan-2-ol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Cyclohexanol: Similar structure but lacks the acetoxy group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexyl acetate: Similar ester but with the acetoxy group attached to the cyclohexane ring.
Uniqueness: 1-Acetoxy-cyclohexan-2-ol is unique due to the presence of both the hydroxyl and acetoxy groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
13858-62-3 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
acetic acid;(1R,2S)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/t5-,6+; |
Clave InChI |
JACZZXXVLCNVCX-KNCHESJLSA-N |
SMILES isomérico |
CC(=O)O.C1CC[C@@H]([C@@H](C1)O)O |
SMILES canónico |
CC(=O)O.C1CCC(C(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















